N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex polycyclic compound featuring a tricyclic core with fused imino, oxo, and carboxamide functionalities. The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as inferred from analogous spirocyclic systems described in the literature . Characterization methods such as X-ray crystallography (using tools like SHELXL ), IR spectroscopy, and elemental analysis are critical for confirming its structure and purity.
Properties
Molecular Formula |
C26H29N5O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H29N5O3/c1-17(2)34-14-8-13-30-22(27)20(25(32)28-16-19-10-5-4-6-11-19)15-21-24(30)29-23-18(3)9-7-12-31(23)26(21)33/h4-7,9-12,15,17,27H,8,13-14,16H2,1-3H3,(H,28,32) |
InChI Key |
NMSAWGPGIDZTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the triazatricyclo ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Attachment of the propan-2-yloxypropyl group: This can be done through etherification reactions.
Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and imination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzyl or propan-2-yloxypropyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Can be used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Below is a detailed analysis:
Structural and Functional Group Similarities
Core Architecture: The target compound’s tricyclic framework differs from the spiro[4.5]decane systems synthesized in , which feature a central oxygen atom and benzothiazol substituents . However, both classes exhibit fused heterocyclic rings, suggesting comparable challenges in synthesis and crystallization. Substituent Effects: The propan-2-yloxypropyl chain in the target compound may enhance solubility, similar to the hydroxyl and dimethylamino groups in ’s derivatives .
Synthetic Routes :
- The target compound likely requires meticulous control of reaction conditions (e.g., temperature, catalysts) for cyclization, akin to the condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-imines in .
- Yields for such complex systems are typically moderate (40–60%), as seen in analogous syntheses .
Spectroscopic Characterization: IR Spectroscopy: Both the target compound and ’s derivatives show peaks for amide C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) . UV-Vis: Benzothiazol-containing analogs exhibit strong absorption at ~300–350 nm due to conjugated π-systems ; the target compound’s imino and aromatic groups may produce similar behavior.
Comparative Data Table
Methodological Considerations
- Crystallography : The use of SHELXL for small-molecule refinement and WinGX for data processing is standard for compounds of this complexity.
- Synthesis Challenges : Steric hindrance from the tricyclic core and benzyl group may necessitate advanced purification techniques (e.g., chromatography), as required for analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
